molecular formula C9H12O2 B6218536 bicyclo[3.2.1]oct-2-ene-3-carboxylic acid CAS No. 92505-38-9

bicyclo[3.2.1]oct-2-ene-3-carboxylic acid

Cat. No.: B6218536
CAS No.: 92505-38-9
M. Wt: 152.19 g/mol
InChI Key: PZMDWEYWRGFPHE-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid is a bicyclic compound that features a unique structural framework. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products, particularly sesquiterpenes and diterpenes . The bicyclic structure of this compound makes it an interesting subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]oct-2-ene-3-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This method provides a straightforward route to the bicyclic skeleton with high regioselectivity.

Another synthetic route involves the cyclopropanation of a double bond within a suitable precursor, followed by selective fragmentation to yield the desired bicyclic structure . This method is particularly useful for preparing enantiopure bicyclo[3.2.1]octane systems.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and unsaturated bicyclic system enable selective oxidation pathways:

  • Carboxylic Acid Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the carboxylic acid moiety can decarboxylate, forming bicyclo[3.2.1]oct-2-ene derivatives. This process often accompanies structural rearrangements .

  • Double Bond Oxidation : Ozonolysis of the exocyclic double bond yields diketones, while epoxidation (e.g., with mCPBA) produces strained epoxides .

Reaction Reagents/Conditions Product
DecarboxylationKMnO₄, H₂SO₄, ΔBicyclo[3.2.1]oct-2-ene derivatives
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxy-bicyclo[3.2.1]octane

Reduction Reactions

The bicyclic system undergoes selective reduction:

  • Carboxylic Acid Reduction : LiAlH₄ reduces the acid to the corresponding alcohol, forming bicyclo[3.2.1]oct-2-ene-3-methanol.

  • Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding bicyclo[3.2.1]octane-3-carboxylic acid .

Key Finding : Samarium iodide (SmI₂) mediates stereoselective reductions, producing distinct diastereomers depending on reaction conditions (Table 1) .

Coupling Reactions

The compound participates in cross-coupling reactions to introduce aryl groups:

  • Stille Coupling : Reacts with organostannanes (e.g., benzofuran stannane) under Pd catalysis to form 3-biaryl derivatives .

  • Suzuki Coupling : Limited success due to competing side reactions, but optimized conditions yield 3-aryl analogs .

Example :

text
Stille Coupling Protocol: 1. Substrate + Pd(PPh₃)₄ + LiCl → 80°C, 4h 2. Yield: 82% for benzofuran derivative[3]

Rearrangement Reactions

The strained bicyclic framework facilitates unique rearrangements:

  • Oxidative Decarboxylation : Lead tetraacetate (Pb(OAc)₄) induces decarboxylation with concurrent 1,2-acyl migration, forming bicyclo[3.2.1]octane derivatives (Fig. 1) .

  • Thermal Rearrangement : Heating above 150°C triggers ring-opening followed by reclosure into alternative bicyclic systems .

Mechanistic Insight :

DecarboxylationCarbocation Intermediate1,2-shiftRearranged Product[5]\text{Decarboxylation} \rightarrow \text{Carbocation Intermediate} \xrightarrow{\text{1,2-shift}} \text{Rearranged Product}[5]

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

Derivative DAT Inhibition (nM) SERT Inhibition (nM) Selectivity (SERT/DAT)
3β-(Benzothiophene) analog1105560.2
3β-(3,4-Dichlorophenyl) analog1.12.52.3

Data sourced from in vitro assays .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid serves as a critical building block in organic synthesis for constructing complex molecules. Its unique bicyclic structure allows for diverse functionalization, making it suitable for synthesizing various compounds used in pharmaceuticals and agrochemicals.

Synthetic Routes

The compound can be synthesized through several methods, including:

  • Diels-Alder Reaction : A common method where a diene reacts with a dienophile to form the bicyclic structure.
  • Hydroxylation Reactions : Introducing hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

These synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors.

Biological Research

Bioactive Properties

Research has indicated that this compound exhibits potential bioactive properties, including antimicrobial and anti-inflammatory effects. These characteristics make it a candidate for further exploration in drug development.

Mechanism of Action

The compound interacts with specific molecular targets through hydrogen bonding with proteins or enzymes, potentially inhibiting their activity and modulating biological pathways. This mechanism is crucial for its application in medicinal chemistry.

Industrial Applications

Material Science

In the industrial sector, this compound is utilized in producing advanced materials such as polymers and resins due to its structural properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability.

Fragrance Industry

Recent patents highlight the use of bicyclo[3.2.1]octane compounds in the fragrance industry to enhance or modify scents and counteract malodors in personal care products and household items . The unique chemical structure allows these compounds to blend well with various fragrance materials.

Case Study 1: Drug Development

A study investigated the potential of this compound derivatives as anti-inflammatory agents. The derivatives were synthesized and tested for their efficacy against inflammatory markers in vitro, showing promising results that warrant further investigation in vivo.

Case Study 2: Polymer Applications

Research on the incorporation of this compound into polymer formulations demonstrated improved mechanical properties compared to traditional polymers without this additive. The study concluded that these compounds could lead to the development of high-performance materials suitable for various applications.

Data Table

Application AreaDescriptionReferences
Organic SynthesisBuilding block for complex molecules,
Biological ResearchInvestigated for antimicrobial and anti-inflammatory properties,
Material ScienceUsed in producing advanced polymers and resins,
Fragrance IndustryEnhances fragrance profiles and counters malodors ,
Drug DevelopmentPotential anti-inflammatory agents ,

Mechanism of Action

The mechanism by which bicyclo[3.2.1]oct-2-ene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid can be compared with other similar compounds, such as:

The unique features of this compound, such as its double bond and carboxylic acid group, make it distinct from these related compounds and highlight its versatility in various applications.

Biological Activity

Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its pharmacological effects.

Chemical Structure and Synthesis

The compound features a bicyclic structure with a carboxylic acid functional group, which can significantly influence its biological properties. The synthesis of bicyclo[3.2.1]octane derivatives often involves various synthetic methodologies, including Diels-Alder reactions and cyclopropane ring openings, which are pivotal in constructing the bicyclic framework.

Synthesis Methodologies

  • Diels-Alder Reaction : This method is commonly used for constructing bicyclic systems by forming new carbon-carbon bonds.
  • Cyclopropane Ring Opening : This approach allows for the introduction of functional groups that can enhance biological activity.

Pharmacological Properties

This compound and its derivatives have shown various pharmacological activities:

  • Dopamine Transporter (DAT) Inhibition : Some derivatives exhibit potent inhibition of DAT, which is crucial in the treatment of neurological disorders such as depression and ADHD.
  • Serotonin Transporter (SERT) Inhibition : Compounds have also demonstrated inhibitory effects on SERT, indicating potential antidepressant properties.

Table 1: Biological Activity Profiles of Bicyclo[3.2.1]octane Derivatives

CompoundDAT Inhibition (nM)SERT Inhibition (nM)
2β-Carbomethoxy-3β-(2-naphthyl)0.492.19
2β-Carbomethoxy-3β-(3,4-dichlorophenyl)1.12.5
2β-Carbomethoxy-3α-(phenyl)>1μM>1μM

Structure-Activity Relationships (SAR)

Research has indicated that the position and nature of substituents on the bicyclic structure significantly affect biological activity. For instance, the presence of aryl groups at specific positions enhances DAT and SERT inhibition potency, suggesting that careful modification can lead to more effective therapeutic agents.

Case Study 1: Antidepressant Activity

In a study focusing on the antidepressant potential of bicyclo[3.2.1]octane derivatives, researchers synthesized a series of compounds and evaluated their effects on DAT and SERT inhibition in vitro. The findings revealed that certain derivatives not only inhibited these transporters effectively but also exhibited favorable pharmacokinetic profiles in animal models.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of bicyclo[3.2.1]octane derivatives against oxidative stress-induced neuronal damage. Compounds demonstrated significant protective effects in cultured neuronal cells, suggesting potential applications in neurodegenerative diseases.

Properties

CAS No.

92505-38-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

bicyclo[3.2.1]oct-2-ene-3-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2,(H,10,11)

InChI Key

PZMDWEYWRGFPHE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC(=C2)C(=O)O

Purity

95

Origin of Product

United States

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